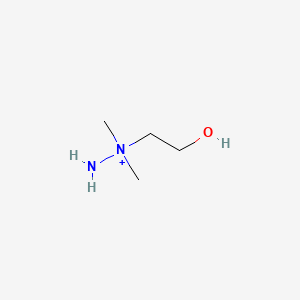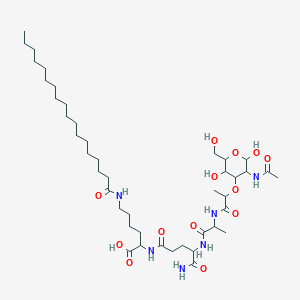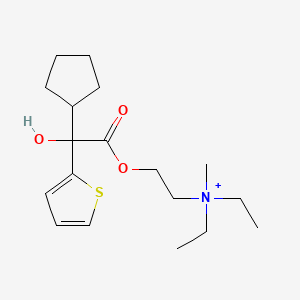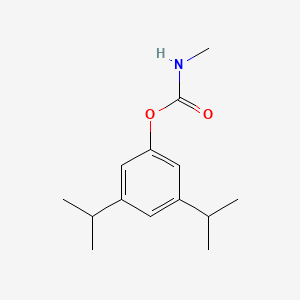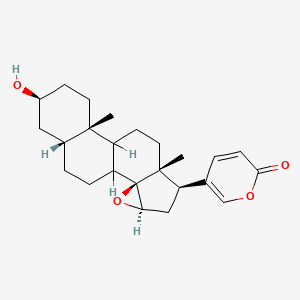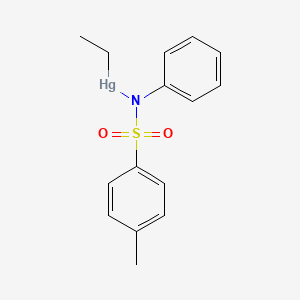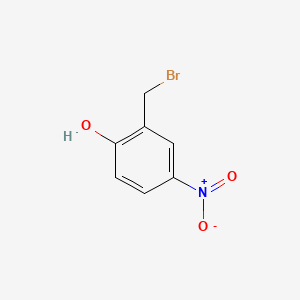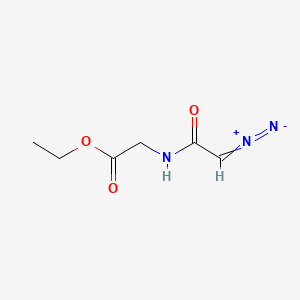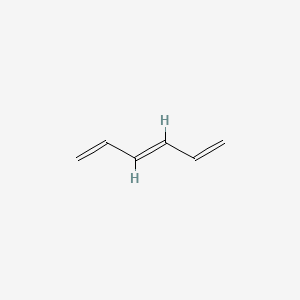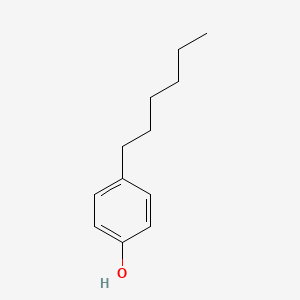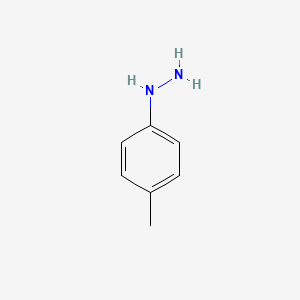![molecular formula C15H20ClN5O5 B1211969 Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) CAS No. 52795-16-1](/img/structure/B1211969.png)
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) is a complex organic compound with the molecular formula C15H20ClN5O5 and a molecular weight of 385.8 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a chloroacetyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves several steps. One common method involves the reaction of 4-nitrophenyl chloroformate with 4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
Análisis De Reacciones Químicas
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparación Con Compuestos Similares
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- can be compared with other similar compounds such as:
Carbamic acid, (4-nitrophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-((aminoiminomethyl)amino)-1-(chloroacetyl)butyl)-, (4-nitrophenyl)methyl ester: This compound has a similar structure but with different substituents on the carbamate group.
These comparisons highlight the unique structural features and chemical properties of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)-, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
52795-16-1 |
|---|---|
Fórmula molecular |
C15H20ClN5O5 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C15H20ClN5O5/c16-8-13(22)12(2-1-7-19-14(17)18)20-15(23)26-9-10-3-5-11(6-4-10)21(24)25/h3-6,12H,1-2,7-9H2,(H,20,23)(H4,17,18,19)/t12-/m0/s1 |
Clave InChI |
ASAMTKJVTQVMRZ-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Sinónimos |
alpha(N)-(4-nitrobenzyloxycarbonylarginine chloromethyl ketone) alpha-nitrobenzyloxycarbonyl-Arg-chloromethyl ketone alpha-nitrobenzyloxycarbonyl-L-arginyl-chloromethyl ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



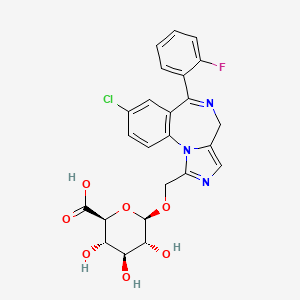
![4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)
